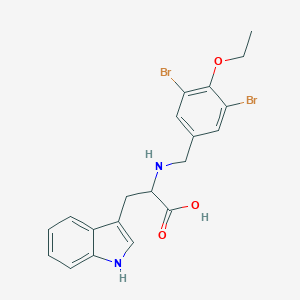
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan, also known as Ro 25-6981, is a selective antagonist of the NMDA receptor subtype known as NR2B. This compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 selectively blocks the NMDA receptor subtype NR2B, which is involved in the regulation of synaptic plasticity and memory formation. By inhibiting the activity of NR2B, N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 can modulate glutamatergic neurotransmission and reduce excitotoxicity, which is a common feature of many neurological disorders.
Biochemical and Physiological Effects:
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of depression and anxiety. This compound has also been demonstrated to have analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 is a highly selective and potent NR2B antagonist, which makes it an ideal tool for investigating the role of NR2B in various physiological and pathological processes. However, the use of N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 in lab experiments is limited by its relatively short half-life and poor solubility in aqueous solutions.
Zukünftige Richtungen
Further research is needed to fully elucidate the therapeutic potential of N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 in various neurological and psychiatric disorders. Future studies should focus on optimizing the pharmacokinetic properties of this compound, as well as investigating its potential interactions with other neurotransmitter systems. Additionally, the development of more selective and potent NR2B antagonists may provide new opportunities for the treatment of neurological and psychiatric disorders.
Synthesemethoden
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 can be synthesized using a multi-step procedure involving the reaction of 3,5-dibromo-4-ethoxybenzyl chloride with tryptophan methyl ester hydrochloride in the presence of a base. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 has been extensively investigated for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its analgesic and anti-inflammatory properties.
Eigenschaften
Produktname |
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan |
|---|---|
Molekularformel |
C20H20Br2N2O3 |
Molekulargewicht |
496.2 g/mol |
IUPAC-Name |
2-[(3,5-dibromo-4-ethoxyphenyl)methylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H20Br2N2O3/c1-2-27-19-15(21)7-12(8-16(19)22)10-23-18(20(25)26)9-13-11-24-17-6-4-3-5-14(13)17/h3-8,11,18,23-24H,2,9-10H2,1H3,(H,25,26) |
InChI-Schlüssel |
LZQLMLRORYIXIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Br |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Br)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



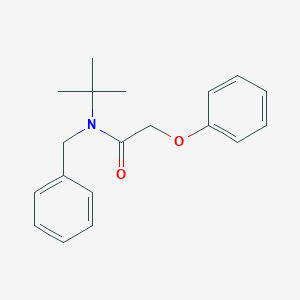

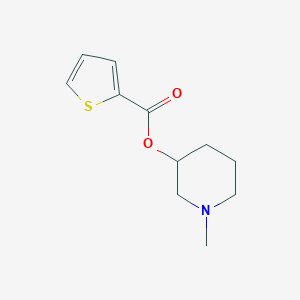
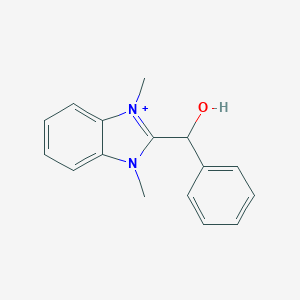


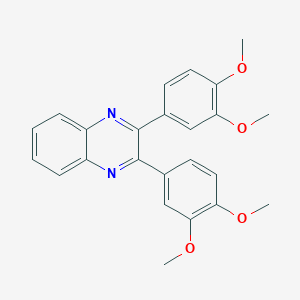
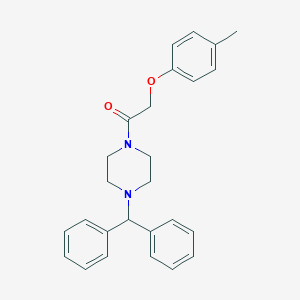


![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)
![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)